molecular formula C21H25FN2O5S B2712981 3-(2-methoxy-5-methylbenzenesulfonamido)cyclohexyl N-(4-fluorophenyl)carbamate CAS No. 1396876-57-5

3-(2-methoxy-5-methylbenzenesulfonamido)cyclohexyl N-(4-fluorophenyl)carbamate

Cat. No.: B2712981
CAS No.: 1396876-57-5
M. Wt: 436.5
InChI Key: UONXDFATPMSJPD-UHFFFAOYSA-N
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Description

The compound has a molecular formula of C21H25FN2O5S and a molecular weight of 436.5.

Scientific Research Applications

3-(2-methoxy-5-methylbenzenesulfonamido)cyclohexyl N-(4-fluorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential anti-inflammatory properties and its ability to modulate immune responses.

    Medicine: Explored as a therapeutic agent for treating inflammatory diseases and conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-5-methylbenzenesulfonamido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxy-5-methylbenzenesulfonamido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-5-methylbenzenesulfonamido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory processes, thereby reducing inflammation and modulating immune responses. The exact molecular targets and pathways are still under investigation, but it is believed to affect key signaling molecules and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate
  • 3-(2-Methylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate
  • 3-(2-Methoxy-5-methylphenylsulfonamido)cyclohexyl (4-chlorophenyl)carbamate

Uniqueness

3-(2-methoxy-5-methylbenzenesulfonamido)cyclohexyl N-(4-fluorophenyl)carbamate stands out due to its specific structural features, such as the presence of both methoxy and methyl groups on the phenyl ring, which may contribute to its unique biological activity and therapeutic potential.

Properties

IUPAC Name

[3-[(2-methoxy-5-methylphenyl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S/c1-14-6-11-19(28-2)20(12-14)30(26,27)24-17-4-3-5-18(13-17)29-21(25)23-16-9-7-15(22)8-10-16/h6-12,17-18,24H,3-5,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONXDFATPMSJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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